3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine
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Description
3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine is a useful research compound. Its molecular formula is C16H21NO4S and its molecular weight is 323.41. The purity is usually 95%.
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Biological Activity
The compound 3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine is a synthetic derivative that incorporates a 1,3-dioxolane ring, a sulfonyl group, and a piperidine moiety. This structural complexity suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections explore its biological activity, including antibacterial and antifungal properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H20N2O4S
- Molecular Weight : 336.41 g/mol
- IUPAC Name : this compound
The presence of the dioxolane ring is significant as it is known to enhance solubility and stability in biological systems. The sulfonyl group contributes to the compound's reactivity and potential interaction with biological targets.
Antibacterial Activity
A series of studies have evaluated the antibacterial properties of compounds related to the dioxolane structure. For instance, a study synthesized various 1,3-dioxolanes and assessed their activity against several bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|---|
Compound 1 | Staphylococcus aureus | 625 - 1250 |
Compound 2 | Staphylococcus epidermidis | 625 - 1250 |
Compound 3 | Pseudomonas aeruginosa | 625 |
Compound 4 | Enterococcus faecalis | 625 |
Compound 5 | Escherichia coli | Not active |
The data indicates that compounds derived from the dioxolane structure exhibit significant antibacterial activity against Gram-positive bacteria such as S. aureus and E. faecalis, while showing limited or no activity against Gram-negative bacteria like E. coli .
Antifungal Activity
In addition to antibacterial properties, the antifungal activity of these compounds has also been investigated. The following table summarizes the antifungal efficacy against Candida albicans:
Compound | Antifungal Activity (MIC µg/mL) |
---|---|
Compound A | 156.25 |
Compound B | 312.5 |
Compound C | >312.5 |
Most tested dioxolane derivatives demonstrated excellent antifungal activity against C. albicans, with MIC values indicating effective inhibition at relatively low concentrations .
The proposed mechanism of action for the biological activity of dioxolane derivatives involves:
- Cell Membrane Disruption : The sulfonyl group may interact with bacterial cell membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Pathways : Dioxolanes can act as enzyme inhibitors by mimicking substrates or altering enzyme conformation.
Case Study 1: Synthesis and Screening of Dioxolanes
A study published in the journal Molecules detailed the synthesis of various chiral and racemic dioxolanes. The researchers found that certain configurations exhibited enhanced antibacterial properties compared to their racemic counterparts. This highlights the significance of stereochemistry in drug design .
Case Study 2: Structure-Activity Relationship (SAR)
Research on structure-activity relationships has shown that modifications at specific positions on the dioxolane ring can significantly influence biological activity. For example, substituents on the phenyl group were found to enhance both antibacterial and antifungal activities, suggesting a targeted approach in future drug development .
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-22(19,12-8-14-5-2-1-3-6-14)17-9-4-7-15(13-17)16-20-10-11-21-16/h1-3,5-6,8,12,15-16H,4,7,9-11,13H2/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVWWZCTLSRKTB-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.